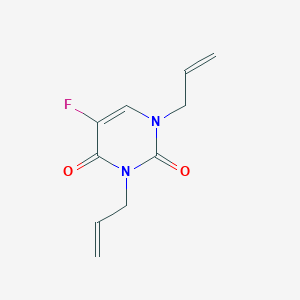

![molecular formula C18H15FN4O B5598236 3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)

3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide" is part of a series of compounds known for their potential biological activities. The interest in such compounds generally stems from their diverse pharmacological properties and their applications in material science.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of amino-triazole with acetyl chloride followed by Claisen-Schmidt Condensation reaction with different aromatic aldehydes. The structures of these compounds are usually confirmed by spectroscopic methods such as IR, H-NMR, and C-NMR (Patel & Panchal, 2012).

Aplicaciones Científicas De Investigación

Polymer Science and Applications

Acrylamide derivatives, such as the one , are utilized in the development of novel polymeric materials with specific functionalities. For instance, acrylamide derivatives have been shown to facilitate the synthesis of optically active polymers, which exhibit enantioselective discrimination abilities. This property is valuable for chiral resolution in high-performance liquid chromatography (HPLC) (Lu et al., 2010). Furthermore, the synthesis of new acrylamide derivatives for use as corrosion inhibitors demonstrates the chemical versatility and industrial application potential of these compounds (Abu-Rayyan et al., 2022).

Biochemical Applications

In biochemical research, acrylamide derivatives are crucial for the development of sensitive detection methods for proteins and nucleic acids. The use of acrylamide-based fluorography for detecting tritium-labelled proteins in polyacrylamide gels is a notable example, enhancing the sensitivity and utility of gel electrophoresis techniques (Bonner & Laskey, 1974; Bonner, 1983). These methodologies are fundamental in molecular biology for analyzing the composition and properties of biomolecules.

Materials Science and Sensing Applications

Acrylamide derivatives contribute to the development of materials with specific sensing capabilities. For instance, the creation of fluorescent sensors for extracellular and intracellular potassium ion (K+) sensing highlights the application of these compounds in biomedical research and diagnostics (Zhou et al., 2011). Additionally, the synthesis of macromolecular luminogens for the sensing and removal of metal ions such as Fe(III) and Cu(II) showcases their utility in environmental monitoring and remediation efforts (Dutta et al., 2020).

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O/c1-23-12-20-22-18(23)14-3-2-4-16(11-14)21-17(24)10-7-13-5-8-15(19)9-6-13/h2-12H,1H3,(H,21,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOUTSDVHVEDA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

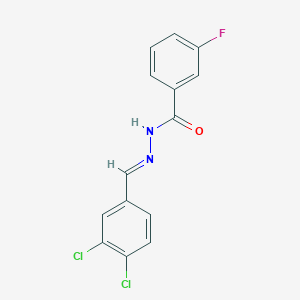

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

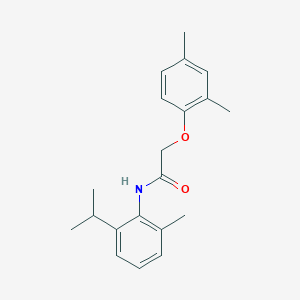

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)

![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)

![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)